Ametantrone Ametantrone Ametantrone (AM) is a synthetic 9,10-anthracenedione bearing two (hydroxyethylamino)ethylamino residues at positions 1 and 4; along with other anthraquinones and anthracyclines, it shares a polycyclic intercalating moiety and charged side chains that stabilize DNA binding. Ametantrone is the second anthracene derivative to enter clinical trials.
Brand Name: Vulcanchem
CAS No.: 64862-96-0
VCID: VC0518380
InChI: InChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO
Molecular Formula: C22H28N4O4
Molecular Weight: 412.5 g/mol

Ametantrone

CAS No.: 64862-96-0

Inhibitors

VCID: VC0518380

Molecular Formula: C22H28N4O4

Molecular Weight: 412.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Ametantrone - 64862-96-0

CAS No. 64862-96-0
Product Name Ametantrone
Molecular Formula C22H28N4O4
Molecular Weight 412.5 g/mol
IUPAC Name 1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione
Standard InChI InChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2
Standard InChIKey FFGSXKJJVBXWCY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO
Appearance Solid powder
Description Ametantrone (AM) is a synthetic 9,10-anthracenedione bearing two (hydroxyethylamino)ethylamino residues at positions 1 and 4; along with other anthraquinones and anthracyclines, it shares a polycyclic intercalating moiety and charged side chains that stabilize DNA binding. Ametantrone is the second anthracene derivative to enter clinical trials.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 70711-40-9 (diacetate salt)
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione diacetate
ametantrone
ametantrone diacetate
ametantrone ion (1-)
HAQ
NSC 196473
NSC 287513
NSC-196473
NSC-287513
Reference 1: Gianoncelli A, Basili S, Scalabrin M, Sosic A, Moro S, Zagotto G, Palumbo M, Gresh N, Gatto B. Rational design, synthesis, and DNA binding properties of novel sequence-selective peptidyl congeners of ametantrone. ChemMedChem. 2010 Jul 5;5(7):1080-91. PubMed PMID: 20458714.
2: Shchekotikhin AE, Glazunova VA, Dezhenkova LG, Luzikov YN, Sinkevich YB, Kovalenko LV, Buyanov VN, Balzarini J, Huang FC, Lin JJ, Huang HS, Shtil AA, Preobrazhenskaya MN. Synthesis and cytotoxic properties of 4,11-bis[(aminoethyl)amino]anthra[2,3-b]thiophene-5,10-diones, novel analogues of antitumor anthracene-9,10-diones. Bioorg Med Chem. 2009 Mar 1;17(5):1861-9. Epub 2009 Jan 27. PubMed PMID: 19208482.
3: Hsin LW, Wang HP, Kao PH, Lee O, Chen WR, Chen HW, Guh JH, Chan YL, His CP, Yang MS, Li TK, Lee CH. Synthesis, DNA binding, and cytotoxicity of 1,4-bis(2-amino-ethylamino)anthraquinone-amino acid conjugates. Bioorg Med Chem. 2008 Jan 15;16(2):1006-14. Epub 2007 Oct 10. PubMed PMID: 17962028.
4: Morley JO, Furlong PJ. Synthesis and calculated properties of some 1,4-bis(amino)anthracene-9,10-diones. Org Biomol Chem. 2006 Nov 7;4(21):4005-14. Epub 2006 Oct 2. PubMed PMID: 17047882.
5: Shchekotikhin AE, Glazunova VA, Luzikov YN, Buyanov VN, Susova OY, Shtil AA, Preobrazhenskaya MN. Synthesis and structure-activity relationship studies of 4,11-diaminonaphtho[2,3-f]indole-5,10-diones. Bioorg Med Chem. 2006 Aug 1;14(15):5241-51. Epub 2006 May 2. PubMed PMID: 16631372.
6: Reszka KJ, Wagner BA, Burns CP, Britigan BE. Effects of peroxidase substrates on the Amplex red/peroxidase assay: antioxidant properties of anthracyclines. Anal Biochem. 2005 Jul 15;342(2):327-37. PubMed PMID: 15913534.
7: Tarasiuk J, Mazerski J, Tkaczyk-Gobis K, Borowski E. Molecular basis of the low activity of antitumor anthracenediones, mitoxantrone and ametantrone, in oxygen radical generation catalyzed by NADH dehydrogenase. Enzymatic and molecular modelling studies. Eur J Med Chem. 2005 Apr;40(4):321-8. Epub 2004 Dec 15. PubMed PMID: 15804531.
8: Huang HS, Chou CL, Guo CL, Yuan CL, Lu YC, Shieh FY, Lin JJ. Human telomerase inhibition and cytotoxicity of regioisomeric disubstituted amidoanthraquinones and aminoanthraquinones. Bioorg Med Chem. 2005 Mar 1;13(5):1435-44. PubMed PMID: 15698759.
9: Sadeghi-Aliabadi H, Tabarzadi M, Zarghi A. Synthesis and cytotoxic evaluation of two novel anthraquinone derivatives. Farmaco. 2004 Aug;59(8):645-9. PubMed PMID: 15262534.
10: O'Malley YQ, Reszka KJ, Britigan BE. Direct oxidation of 2',7'-dichlorodihydrofluorescein by pyocyanin and other redox-active compounds independent of reactive oxygen species production. Free Radic Biol Med. 2004 Jan 1;36(1):90-100. PubMed PMID: 14732293.
PubChem Compound 2134
Last Modified Nov 11 2021
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